![molecular formula C23H22N4O3 B2820066 N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898454-82-5](/img/structure/B2820066.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrroloquinoline group, which is a bicyclic structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with an indole group and a naproxen group was synthesized through a reaction between tryptamine and naproxen . The reaction was mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be influenced by the presence of the indole and pyrroloquinoline groups. Indoles are known to participate in a variety of reactions, including electrophilic substitutions and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Typical properties that could be analyzed include melting point, solubility, and stability. Spectroscopic data such as NMR, UV, IR, and mass spectra can also provide information about the compound’s structure .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
The compound’s structural resemblance to naproxen, a nonsteroidal anti-inflammatory drug (NSAID), suggests that it may exhibit similar anti-inflammatory effects. Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory actions . Investigating whether this hybrid molecule possesses enhanced anti-inflammatory properties could be valuable for therapeutic development.
Antiviral Activity
Naproxen has been studied for its potential antiviral properties, particularly in the context of influenza A (H3N2) infection. Combining naproxen with other drugs has shown promise in reducing mortality among patients. Ongoing trials also suggest that naproxen might have broad-spectrum antiviral activity, which could be relevant for managing severe respiratory symptoms associated with COVID-19 .
Neuromodulation and Behavior Regulation
Tryptamine, a natural derivative of tryptophan, plays a fundamental role in the human body. Its derivatives, including serotonin, are crucial signaling hormones within the central nervous system. Tryptamine affects processes such as sleep, cognition, memory, temperature regulation, and behavior . Investigating whether the hybrid compound modulates neuromodulatory pathways could yield interesting insights.
Cancer Research
Indole derivatives, including tryptamine-related compounds, have gained attention in cancer research. Their diverse pharmacological properties make them potential candidates for cancer therapy. Exploring the effects of this hybrid compound on cancer cells could be worthwhile .
Antimicrobial Properties
Indole derivatives have shown promise as antimicrobial agents. Investigating whether this compound exhibits antibacterial or antifungal activity could contribute to our understanding of its biological potential .
Anti-HIV Activity
Given the shared structural features with other indole derivatives, it’s worth exploring whether this compound has any anti-HIV properties. Molecular docking studies could shed light on its interactions with relevant targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-20-12-16-11-17(10-14-4-3-9-27(20)21(14)16)26-23(30)22(29)24-8-7-15-13-25-19-6-2-1-5-18(15)19/h1-2,5-6,10-11,13,25H,3-4,7-9,12H2,(H,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDILGLTFQMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CNC5=CC=CC=C54)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

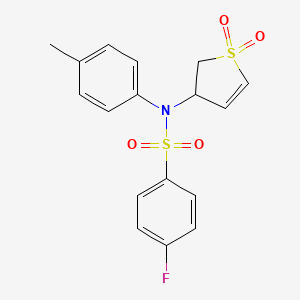
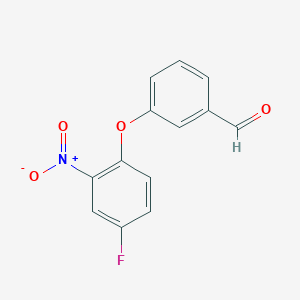
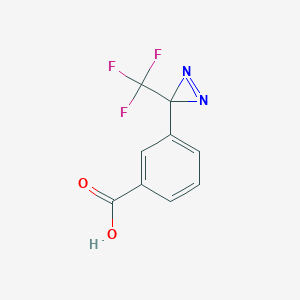


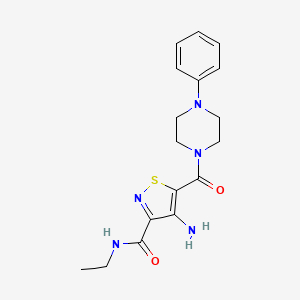
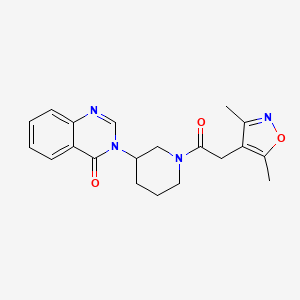
![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)
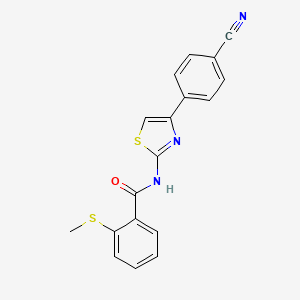
![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)
![(E)-N-[4-(2-hydroxyethoxy)-2-(trifluoromethyl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2820003.png)
![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2820004.png)
